1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride
CAS No.: 1795304-57-2
Cat. No.: VC6036367
Molecular Formula: C10H17ClN2O
Molecular Weight: 216.71
* For research use only. Not for human or veterinary use.
![1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride - 1795304-57-2](/images/structure/VC6036367.png)
Specification
CAS No. | 1795304-57-2 |
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Molecular Formula | C10H17ClN2O |
Molecular Weight | 216.71 |
IUPAC Name | 1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C10H16N2O.ClH/c11-8-9-10(5-3-6-12-9)4-1-2-7-13-10;/h9,12H,1-7H2;1H |
Standard InChI Key | PTZNOFRQMYZFQA-UHFFFAOYSA-N |
SMILES | C1CCOC2(C1)CCCNC2C#N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecule consists of two fused six-membered rings:
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Oxolane ring: A tetrahydrofuran derivative providing an oxygen atom at position 1.
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Azaspiro ring: A piperidine-like ring containing a nitrogen atom at position 8, with a carbonitrile (-C≡N) group at position 7.
The spiro junction at carbon 5 creates a rigid, three-dimensional geometry that influences both chemical reactivity and biological interactions.
Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 216.71 g/mol |
IUPAC Name | 1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile; hydrochloride |
SMILES | C1CCOC2(C1)CCCNC2C#N.Cl |
InChI Key | PTZNOFRQMYZFQA-UHFFFAOYSA-N |
LogP (Predicted) | 0.75 |
Polar Surface Area | 45 Ų |
The moderate lipophilicity (LogP = 0.75) and balanced polar surface area suggest potential membrane permeability, a critical factor for drug-like molecules.
Synthetic Methodologies
Cyclization Strategies
The synthesis of 1-oxa-8-azaspiro[5.5]undecane derivatives typically employs Robinson annelation, a classical method for constructing bicyclic systems. As demonstrated in related spiro compounds , the general approach involves:
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Aldol Condensation: Reacting a heterocyclic aldehyde (e.g., 4-piperidinecarboxaldehyde) with methyl vinyl ketone.
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Michael Addition: Base-catalyzed cyclization to form the spirocyclic enone intermediate.
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Hydrogenation: Catalytic hydrogenation (e.g., ) to saturate the enone system .
For the carbonitrile derivative, post-annelation functionalization via nucleophilic substitution with cyanide sources (e.g., KCN) is likely employed, followed by hydrochloride salt formation.
Reaction Optimization
Critical parameters include:
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Solvent Selection: Dichloromethane or t-butanol for annelation steps .
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Catalysts: Grubbs’ catalyst for metathesis in alternative routes.
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Temperature Control: Exothermic reactions require cooling to -60°C during key steps .
Biological Activity and Mechanistic Insights
Putative Mechanism of Action
The carbonitrile group may act as:
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Hydrogen Bond Acceptor: Interacting with catalytic residues (e.g., serine in proteases).
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Electrophilic Warhead: Participating in covalent bond formation with thiol groups under physiological conditions.
Comparative Analysis with Structural Analogs
The carbonitrile substitution in 1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride enhances dipole interactions compared to ketone-containing analogs, potentially improving target binding affinity .
Research Applications and Future Directions
Medicinal Chemistry Applications
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Fragment-Based Drug Design: The 216 Da molecular weight makes it suitable for fragment libraries targeting protein-protein interactions.
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PROTAC Development: Spirocyclic cores are increasingly used in proteolysis-targeting chimeras due to their conformational rigidity.
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